![molecular formula C18H12N2OS2 B14112249 2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole CAS No. 21316-93-8](/img/structure/B14112249.png)
2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole is a heterocyclic compound that features both benzothiazole and furan moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzothiazole and furan rings in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole typically involves the reaction of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with various reagents. One common method involves the use of 2-acetylfuran or 2-acetylthiophene in the presence of a catalytic amount of aqueous sodium hydroxide or triethylamine. The reaction is carried out by heating the reactants in ethanol, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or furan rings.
Wissenschaftliche Forschungsanwendungen
2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential use in drug development, particularly for its antitumor activity.
Wirkmechanismus
The mechanism of action of 2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets and pathways. For example, its antitumor activity may involve the inhibition of certain enzymes or signaling pathways that are critical for cancer cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
1,3-Benzothiazole: A simpler compound that forms the core structure of the target compound.
2-Acetylfuran: Used in the synthesis of the target compound.
Uniqueness
2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole is unique due to the presence of both benzothiazole and furan rings in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its potential antitumor activity further distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
21316-93-8 |
|---|---|
Molekularformel |
C18H12N2OS2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-[5-(2H-1,3-benzothiazol-3-yl)furan-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H12N2OS2/c1-3-7-15-12(5-1)19-18(23-15)14-9-10-17(21-14)20-11-22-16-8-4-2-6-13(16)20/h1-10H,11H2 |
InChI-Schlüssel |
BIXBVMSQRPBFOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(C2=CC=CC=C2S1)C3=CC=C(O3)C4=NC5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


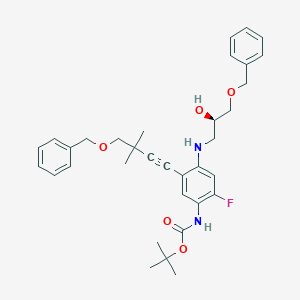
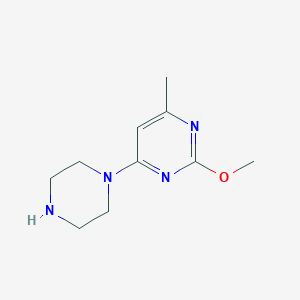
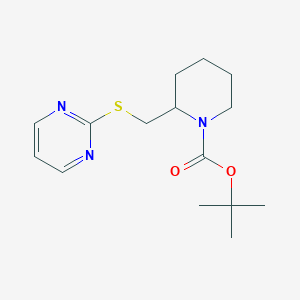
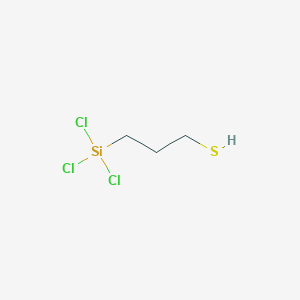
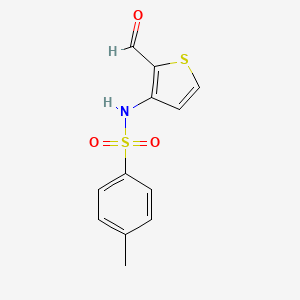
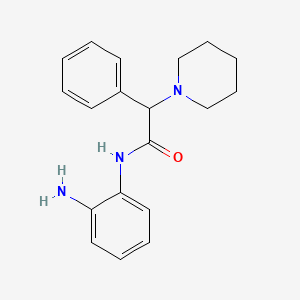
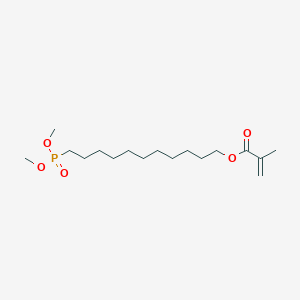




![N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide](/img/structure/B14112242.png)
![4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B14112254.png)
![6-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3+](/img/structure/B14112257.png)
